Cas no 870296-15-4 (1,3-di-p-coumaroyl-6-feruloyl-2',6'-diacetyl sucrose)

1,3-di-p-coumaroyl-6-feruloyl-2',6'-diacetyl sucrose structure
870296-15-4 structure
Nome del prodotto:1,3-di-p-coumaroyl-6-feruloyl-2',6'-diacetyl sucrose
Numero CAS:870296-15-4
MF:C44H46O20
MW:894.824055194855
CID:1997873
PubChem ID:11658000

1,3-di-p-coumaroyl-6-feruloyl-2',6'-diacetyl sucrose Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-di-p-coumaroyl-6-feruloyl-2',6'-diacetyl sucrose
    • smilaside F
    • (+)-Smilaside F
    • [(2S,3S,4R,5R)-2-[(2R,3R,4S,5S,6R)-3-acetyloxy-6-(acetyloxymethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-5-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
    • 870296-15-4
    • ((2S,3S,4R,5R)-2-((2R,3R,4S,5S,6R)-3-acetyloxy-6-(acetyloxymethyl)-4,5-dihydroxyoxan-2-yl)oxy-4-hydroxy-5-(((E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl)oxymethyl)-3-((E)-3-(4-hydroxyphenyl)prop-2-enoyl)oxyoxolan-2-yl)methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
    • CHEMBL500983
    • Inchi: InChI=1S/C44H46O20/c1-24(45)57-21-33-38(53)40(55)41(60-25(2)46)43(61-33)64-44(23-59-36(51)17-9-26-4-12-29(47)13-5-26)42(62-37(52)19-10-27-6-14-30(48)15-7-27)39(54)34(63-44)22-58-35(50)18-11-28-8-16-31(49)32(20-28)56-3/h4-20,33-34,38-43,47-49,53-55H,21-23H2,1-3H3/b17-9+,18-11+,19-10+
    • Chiave InChI: QHZJEIGSGZHOHS-VWUGMGBDSA-N
    • Sorrisi: COc1cc(\C=C\C(=O)OCC2OC(COC(=O)\C=C\c3ccc(O)cc3)(OC3OC(COC(C)=O)C(O)C(O)C3OC(C)=O)C(OC(=O)\C=C\c3ccc(O)cc3)C2O)ccc1O

Proprietà calcolate

  • Massa esatta: 894.25824385Da
  • Massa monoisotopica: 894.25824385Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 20
  • Conta atomi pesanti: 64
  • Conta legami ruotabili: 22
  • Complessità: 1650
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 3
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.532
  • Superficie polare topologica: 290Ų
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso